Home > Products > Screening Compounds P129203 > N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine
N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine - 477868-75-0

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-3118899
CAS Number: 477868-75-0
Molecular Formula: C14H17N3O2
Molecular Weight: 259.309
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is a synthetically derived organic compound belonging to the class of 4-anilinoquinazolines. This class of compounds has gained significant attention in scientific research due to their diverse biological activities, particularly as potential inhibitors of various enzymes like Bruton's tyrosine kinase (BTK). [] N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is characterized by a quinazoline core structure with a cyclopropylmethyl amino group at the 4th position and two methoxy groups at the 6th and 7th positions.

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

  • Compound Description: DW-8 is a novel 4-anilinoquinazoline analogue investigated for its anticancer efficacy. [] It exhibits significant anticancer activity, particularly against colorectal cancer cell lines (HCT116, HT29, and SW620), with IC50 values ranging from 5.80 ± 0.92 µM to 8.50 ± 2.53 µM. [] DW-8 induces apoptosis in SW620 colorectal cancer cells through various mechanisms, including cell cycle arrest at the G2 phase and activation of the intrinsic apoptotic pathway. []
  • Relevance: DW-8 shares the core 6,7-dimethoxyquinazolin-4-amine structure with the compound of interest, N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine. The primary difference lies in the substituent at the 4-amino position. []
  • Compound Description: 8-chloroprazosin hydrochloride is a synthetically derived compound used as an internal standard for quantifying the drug prazosin in human plasma. []
  • Relevance: Similar to N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine, this compound possesses the 6,7-dimethoxyquinazolin-4-amine scaffold. The presence of chlorine at the 8-position and the 2-[4-(2-furoyl)piperazin-1-yl] substituent distinguishes it structurally. []

N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives

  • Compound Description: This series of compounds represents novel quinazoline derivatives designed as potential anti-cancer agents. [] They were synthesized based on the structure of erlotinib and were evaluated for their anti-cancer properties against various human tumor cell lines. []
  • Relevance: Although these derivatives share the core quinazoline-4-amine structure with N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine, their structures differ significantly in the substitution patterns on the quinazoline ring. [] Specifically, the 6,7-positions are substituted with bis(2-methoxyethoxy) groups instead of dimethoxy groups. []

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

  • Compound Description: This group of compounds represents novel P-glycoprotein (P-gp) inhibitors with a quinazoline scaffold, designed to overcome multidrug resistance (MDR) in cancer chemotherapy. [] These compounds demonstrated potent P-gp inhibitory activity, low cytotoxicity, and the ability to reverse resistance to doxorubicin (DOX) in K562/A02 cells. []
  • Relevance: These derivatives share the quinazolin-4-amine core with the target compound, but differ significantly in the substituent at the 4-amino position. [] These compounds have a complex substitution pattern incorporating a dihydroisoquinoline moiety. []

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

  • Compound Description: CP-100,356 is a diaminoquinazoline derivative studied for its ability to inhibit MDR1/BCRP-mediated drug efflux. [] It exhibited potent inhibition of acetoxymethyl calcein (calcein-AM) and digoxin transport in MDR1-transfected MDCKII cells. [] It also inhibited prazosin transport in human BCRP-transfected MDCKII cells, confirming its dual MDR1/BCRP inhibitory properties. []

N-(4-Chlorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrate

  • Compound Description: This compound is a quinazoline derivative that has been structurally characterized using X-ray crystallography. [] The study highlighted the compound's intramolecular and intermolecular hydrogen bonding patterns, providing insights into its solid-state structure. []

6,7-Dimethoxy-N-[3-(trifluoro­meth­yl)phenyl]quinazolin‐4‐amine ethanol disolvate

  • Compound Description: This compound represents a dimethoxyquinazoline derivative synthesized using microwave irradiation. [] The study focused on its synthesis and characterization, including its crystal structure analysis, which revealed intermolecular hydrogen bonds and π–π stacking interactions contributing to its stability. []

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (1)

  • Compound Description: This compound emerged as a promising dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its drug-resistant C481S mutant. [] It exhibited potent biochemical activity against both forms of the enzyme. [] Due to its high potency and low molecular weight, it was identified as a suitable starting point for lead optimization in the development of new BTK inhibitors. []
  • Relevance: This compound shares the 6,7-dimethoxyquinazolin-4-amine core structure with N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine. [] They differ in their substituents at the 4-amino position, with this compound featuring a 3,5-dimethoxyphenyl group instead of a cyclopropylmethyl group. []

6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine (12)

  • Compound Description: This compound was designed based on the structure of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (1) with the aim of improving its physicochemical properties while maintaining its dual inhibitory activity against BTK. [] It demonstrated comparable biochemical potency to compound 1 against both wild-type and C481S mutant BTK, suggesting its potential as a lead compound for further drug development. []
Overview

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and are often utilized in pharmaceutical applications, particularly in the development of anticancer agents and other therapeutic drugs. This specific compound features a cyclopropylmethyl side chain, which may influence its pharmacological properties.

Source

The compound is synthesized through various chemical reactions involving quinazoline derivatives, which are well-documented in scientific literature. Its structure and properties can be explored through databases such as PubChem and the NIST Chemistry WebBook.

Classification

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is classified as an organic compound with potential applications in medicinal chemistry. It falls under the category of amines and heterocycles, specifically quinazolines, which are recognized for their role in drug discovery.

Synthesis Analysis

Methods

The synthesis of N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step synthetic pathways that may include:

  1. Formation of the Quinazoline Core: The initial step often involves the condensation of anthranilic acid derivatives with aldehydes or ketones to form the quinazoline structure.
  2. Substitution Reactions: The introduction of the dimethoxy groups at positions 6 and 7 can be achieved through methylation reactions using appropriate methylating agents.
  3. Cyclopropylmethyl Group Introduction: The cyclopropylmethyl moiety can be introduced via alkylation reactions with cyclopropylmethyl halides or similar reagents.

Technical Details

The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular formula for N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is C13H16N2O2C_{13}H_{16}N_{2}O_{2}. The structure consists of a quinazoline ring system with two methoxy groups and a cyclopropylmethyl substituent.

Data

  • Molecular Weight: Approximately 232.28 g/mol
  • InChI Key: A unique identifier for chemical substances that can be used to search databases for information on this compound.
Chemical Reactions Analysis

Reactions

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Oxidation: The methoxy groups may undergo oxidation under specific conditions.
  3. Coupling Reactions: This compound can be involved in coupling reactions to form more complex molecules.

Technical Details

Each reaction type requires specific conditions such as pH, temperature, and catalysts to achieve desired outcomes efficiently.

Mechanism of Action

Process

The mechanism of action for N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is primarily linked to its role as an inhibitor of certain kinases or receptors involved in cell signaling pathways.

  1. Target Interaction: The compound may bind to specific proteins or enzymes, inhibiting their activity.
  2. Biological Effects: This inhibition can lead to reduced cell proliferation or altered signaling pathways associated with cancer progression.

Data

Studies indicate that compounds within this class exhibit varying degrees of potency against different biological targets, often quantified by their half-maximal inhibitory concentration (IC50) values.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility varies depending on the solvent; polar solvents generally enhance solubility due to the presence of polar functional groups.

Chemical Properties

  • Stability: The stability of N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine can be influenced by environmental factors such as light and temperature.
  • Reactivity: Reactivity profiles suggest that it may undergo hydrolysis or oxidation under certain conditions.
Applications

Scientific Uses

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine has potential applications in various fields:

  1. Pharmaceutical Development: It serves as a lead compound for developing new anticancer therapies due to its kinase inhibition properties.
  2. Biochemical Research: Used in studies investigating cell signaling pathways and drug interactions.
  3. Medicinal Chemistry: As part of structure-activity relationship studies aimed at optimizing therapeutic efficacy and reducing side effects.

This compound exemplifies the ongoing efforts in drug discovery focused on quinazoline derivatives, highlighting their significance in modern medicinal chemistry.

Properties

CAS Number

477868-75-0

Product Name

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C14H17N3O2

Molecular Weight

259.309

InChI

InChI=1S/C14H17N3O2/c1-18-12-5-10-11(6-13(12)19-2)16-8-17-14(10)15-7-9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16,17)

InChI Key

WIZLLVFCQGFKFY-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CC3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.